4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol
Description
4-Chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol is a synthetic aromatic compound featuring a phenol backbone substituted with a chlorine atom at position 4 and an ethenylamino group at position 2. The ethenyl linker connects to a 3-methyl-4-nitro-1,2-oxazole heterocycle.
The nitro group on the oxazole ring may contribute to stability and intermolecular interactions, while the methyl group at position 3 of the oxazole could modulate steric effects. Such structural motifs are common in pharmaceuticals and agrochemicals, where nitro groups often enhance bioavailability or binding affinity .
Properties
IUPAC Name |
4-chloro-2-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c1-7-12(16(18)19)11(20-15-7)4-5-14-9-6-8(13)2-3-10(9)17/h2-6,14,17H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOLEBQHVSGGMJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions.
Ethenyl Linkage Formation: The ethenyl linkage is formed through a Heck reaction, where the oxazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Chlorination and Amination: The final steps involve chlorination of the phenol group followed by amination to introduce the amino linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
The compound 4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol is a derivative of phenolic compounds that has garnered attention for its potential applications in various scientific fields. This article explores its synthesis, biological activities, and potential applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired compound. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of phenolic compounds exhibit significant antimicrobial activities. For example, a study involving various 4-aminophenol derivatives indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Saccharomyces cerevisiae . This suggests that this compound may possess similar antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Research on related compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues reported significant anticancer activity against several cancer cell lines . The mechanism often involves interaction with cellular targets such as tubulin, which is crucial for cell division.
Enzyme Inhibition
The compound also shows potential in enzyme inhibition. Studies have indicated that certain derivatives can inhibit enzymes like α-amylase and α-glucosidase, which are relevant in diabetes management . This positions this compound as a possible therapeutic agent for metabolic disorders.
Applications in Drug Development
Given its biological activities, this compound could be explored for various pharmaceutical applications:
- Antimicrobial Agents : Its potential effectiveness against bacteria and fungi makes it suitable for developing new antibiotics or antifungal medications.
- Anticancer Drugs : The ability to inhibit cancer cell growth suggests its application in oncology as a chemotherapeutic agent.
- Diabetes Management : With its enzyme inhibitory effects, it may contribute to the development of drugs aimed at controlling blood sugar levels.
Mechanism of Action
The mechanism by which 4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved would depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
*logP values estimated using fragment-based methods.
Table 2: Functional Group Impact
Biological Activity
The compound 4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , featuring a chloro substituent on a phenolic ring and an oxazole moiety. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that the compound exhibits notable antimicrobial properties. A detailed investigation into its antibacterial and antifungal activities revealed the following:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound is particularly effective against Gram-negative bacteria like E. coli, with lower MIC values indicating higher potency against these strains .
The mechanism by which the compound exerts its antimicrobial effects appears to involve disruption of bacterial cell walls and interference with metabolic pathways, potentially through inhibition of key enzymes involved in cell wall synthesis . The presence of the nitro group in the oxazole ring may enhance electron affinity, allowing for increased reactivity with biological targets.
Study on Antibacterial Efficacy
In a study conducted by researchers at a prominent university, the compound was tested against a panel of bacterial strains. The results indicated that it not only inhibited growth but also reduced biofilm formation significantly in Staphylococcus aureus, which is known for its virulence and resistance to treatment .
Antifungal Properties
Another study focused on the antifungal activity against Candida species demonstrated that the compound effectively inhibited yeast growth at concentrations comparable to established antifungal agents. This positions it as a potential candidate for further development in antifungal therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the phenolic and oxazole rings can significantly affect biological activity. For instance, substituents on the phenolic ring influence solubility and permeability, while variations in the oxazole structure impact binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
